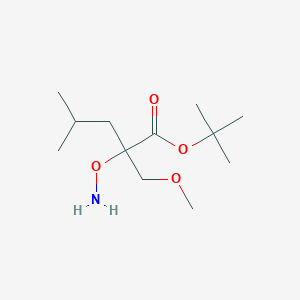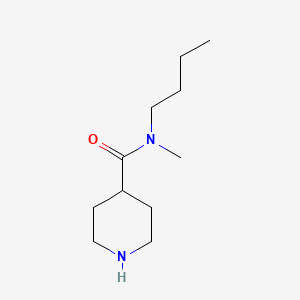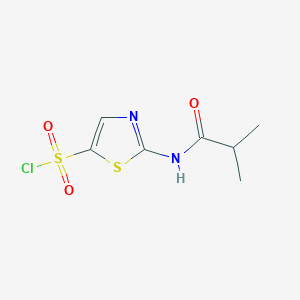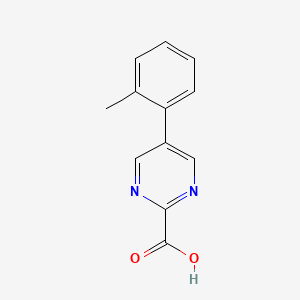
5-(2-Methylphenyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure scalability and economic viability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug development and as a lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromopyrimidine-2-carboxylic acid
- 2-Aminopyrimidine derivatives
- Pyrimido[1,2-a]benzimidazoles
Comparison: Compared to these similar compounds, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 2-methylphenyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(2-methylphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)9-6-13-11(12(15)16)14-7-9/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
WMIKJMDRMFURQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CN=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
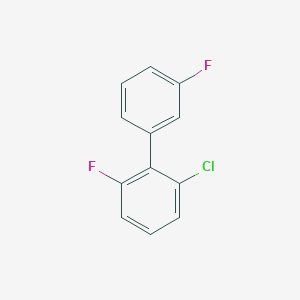
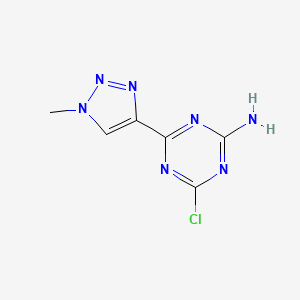
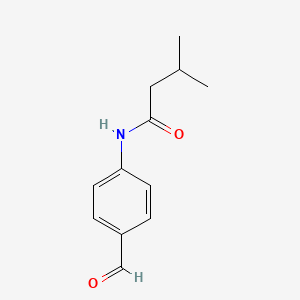
![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)
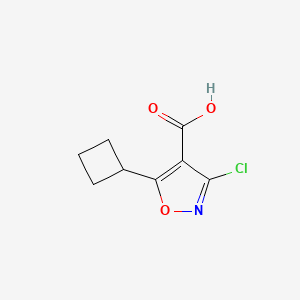
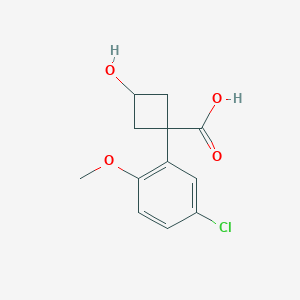
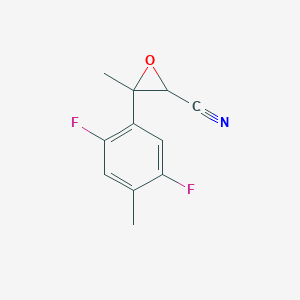
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)
